

Physicochemical properties of 2-(methylthio)-5-methylpyrimidin-4(1H)-one

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Compound of Interest

Compound Name: 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

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An In-depth Technical Guide on the Physicochemical Properties of 2-(methylthio)-5-methylpyrimidin-4(1H)-one

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(methylthio)-5-methylpyrimidin-4(1H)-one. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, 2-(methylthio)pyrimidin-4(1H)-one (CAS 5751-20-2), to provide a robust reference point for researchers. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for determining these properties, and includes mandatory visualizations of experimental workflows using Graphviz (DOT language) to facilitate understanding and replication.

Introduction

2-(methylthio)-5-methylpyrimidin-4(1H)-one is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for nucleobases and a wide array of therapeutic agents.^[1] The methylthio and methyl substitutions on the pyrimidine ring are critical in defining the molecule's steric and electronic properties, which in turn influence its solubility, membrane permeability, and potential for

interaction with biological targets. This compound and its analogues are recognized as versatile intermediates in the synthesis of novel pharmaceuticals and agrochemicals, particularly in the development of antiviral and anticancer agents.[2] A thorough understanding of its physicochemical properties is therefore essential for its application in drug discovery and materials science.

Physicochemical Data Summary

Quantitative experimental data for 2-(methylthio)-5-methylpyrimidin-4(1H)-one is not extensively available in public literature. The following tables provide known data for the parent analogue, 2-(methylthio)pyrimidin-4(1H)-one, which lacks the 5-methyl group, to serve as a reliable estimate for research and development purposes.

Table 1: General and Structural Properties of 2-(methylthio)pyrimidin-4(1H)-one (Analogue)

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 5751-20-2 | [2][3] |
| Molecular Formula | C ₅ H ₆ N ₂ OS | [2][3][4] |
| Molecular Weight | 142.18 g/mol | [2][3][4] |
| Appearance | White crystalline powder | [2] |
| Purity | ≥ 99% (HPLC) | [2] |

Table 2: Physicochemical Properties of 2-(methylthio)pyrimidin-4(1H)-one (Analogue)

| Property | Value | Reference |
|----------------|---|-----------|
| Melting Point | 197 - 204 °C | [2][4] |
| Boiling Point | 301.2 °C at 760 mmHg (Predicted) | [4] |
| pKa | 7.80 ± 0.40 (Predicted) | [4] |
| logP | 0.49 (Predicted) | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| Vapor Pressure | 0.000597 mmHg at 25°C (Predicted) | [4] |
| Density | 1.35 g/cm ³ (Predicted) | [4] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties outlined above.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[5]

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[6][7]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating bath (e.g., Thiele tube with mineral oil) or a calibrated melting point apparatus.[5]
- **Heating:** The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]

- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

Solubility Determination

Solubility tests provide insights into the polarity and functional groups of a compound, following the principle of "like dissolves like." [8]

Methodology:

- Solvent Selection: A range of solvents with varying polarities is used (e.g., water, methanol, hexane, DMSO).
- Procedure: A small, accurately weighed amount of the compound (e.g., 25 mg) is placed in a test tube.[9] A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.[9]
- Mixing: The test tube is shaken vigorously for a set period (e.g., 60 seconds) after each addition.[9][10]
- Observation: The compound is classified as soluble if it dissolves completely, or insoluble if it does not. For compounds soluble in water, the pH of the resulting solution is tested with litmus paper to identify acidic or basic properties.[11][12]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in solution. Potentiometric titration is a highly accurate method for its determination.[13]

Methodology:

- Solution Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often an aqueous-organic mixture for compounds with low water solubility) to create a solution of known concentration.[13][14]
- Titration: A standardized solution of a strong acid or base is added incrementally to the compound solution using a burette.

- **pH Measurement:** The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[\[13\]](#)
- **Data Analysis:** A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of this curve, where the concentrations of the protonated and deprotonated species are equal.[\[13\]](#)

logP Determination (Shake-Flask Method)

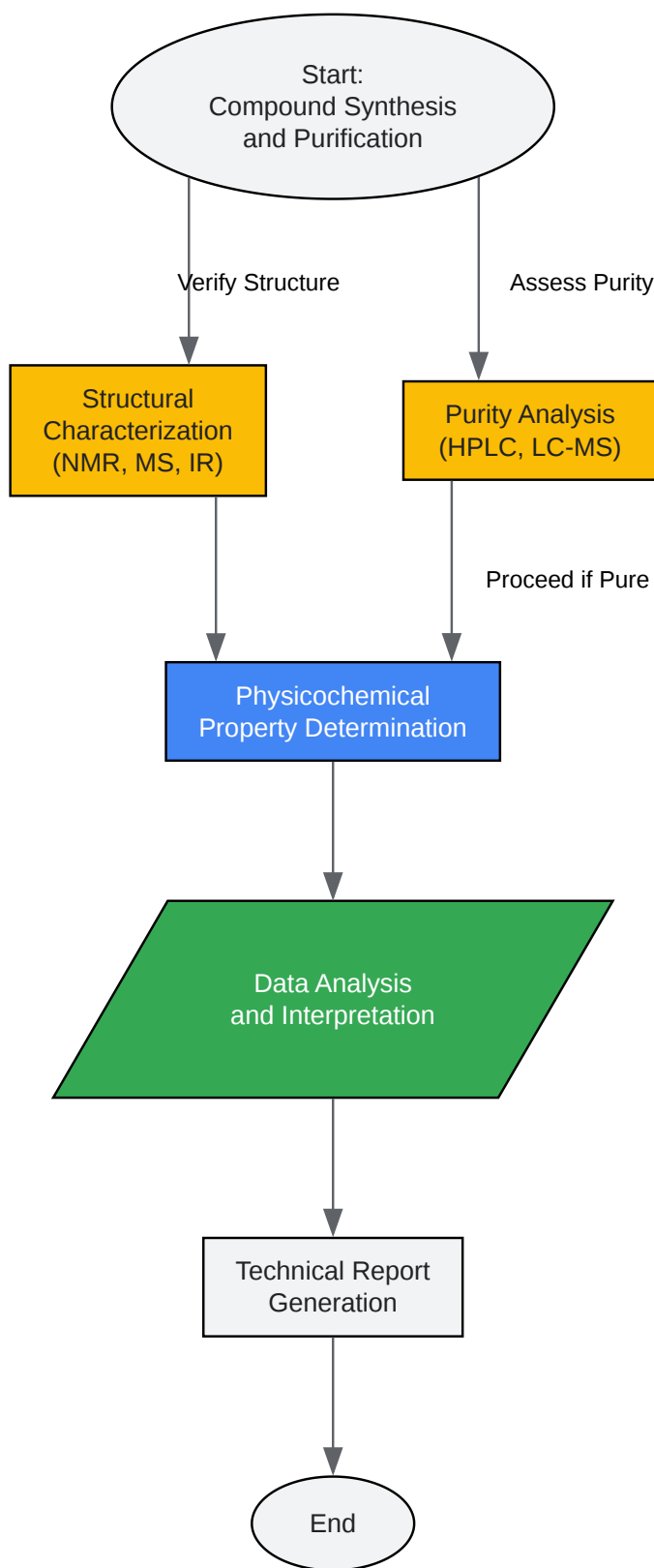
The n-octanol/water partition coefficient (P), typically expressed as its logarithm (logP), is the standard measure of a compound's lipophilicity.[\[15\]](#)

Methodology:

- **Phase Preparation:** n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by mixing and allowing them to separate for at least 24 hours.[\[16\]](#)
- **Partitioning:** A known amount of the compound is dissolved in one of the phases (or a 50/50 mixture). The two phases are then mixed vigorously in a separatory funnel for a set period to allow the compound to partition between them until equilibrium is reached.[\[16\]](#)[\[17\]](#)
- **Phase Separation:** The mixture is allowed to stand until the two phases clearly separate.
- **Concentration Analysis:** The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as HPLC with UV detection.[\[16\]](#)[\[17\]](#)
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.[\[15\]](#)

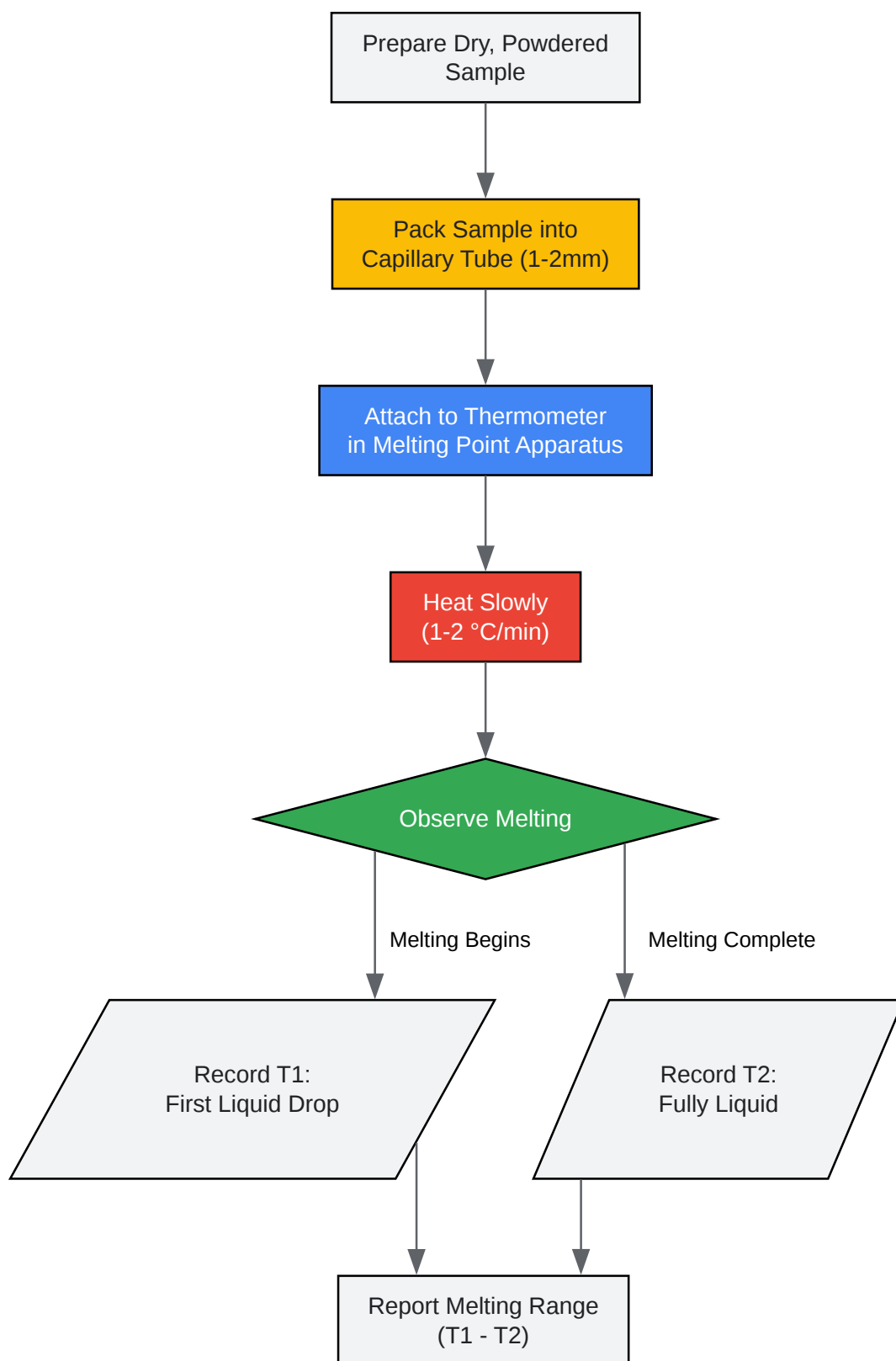
Mandatory Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



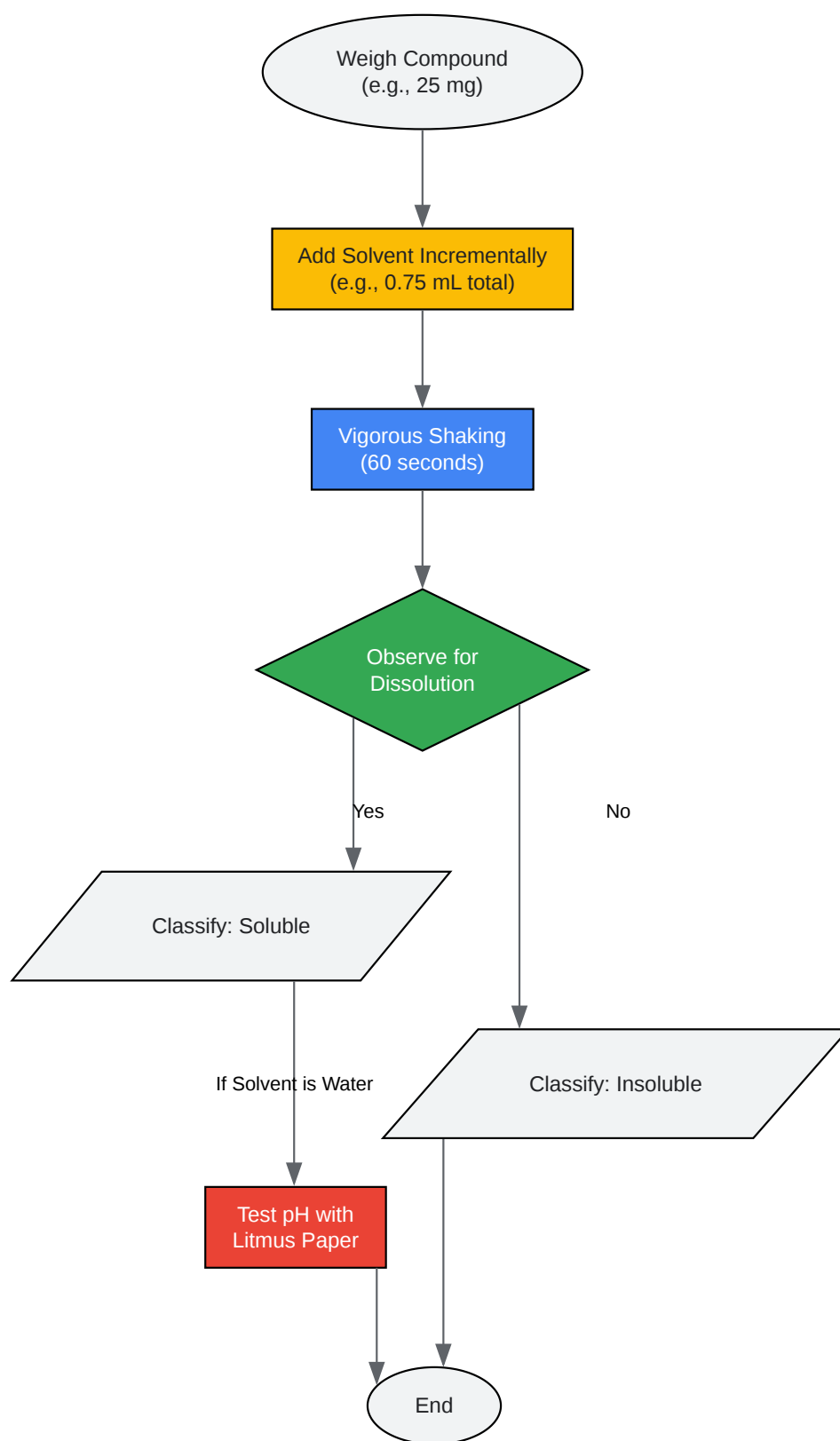
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Caption: General workflow for compound characterization.



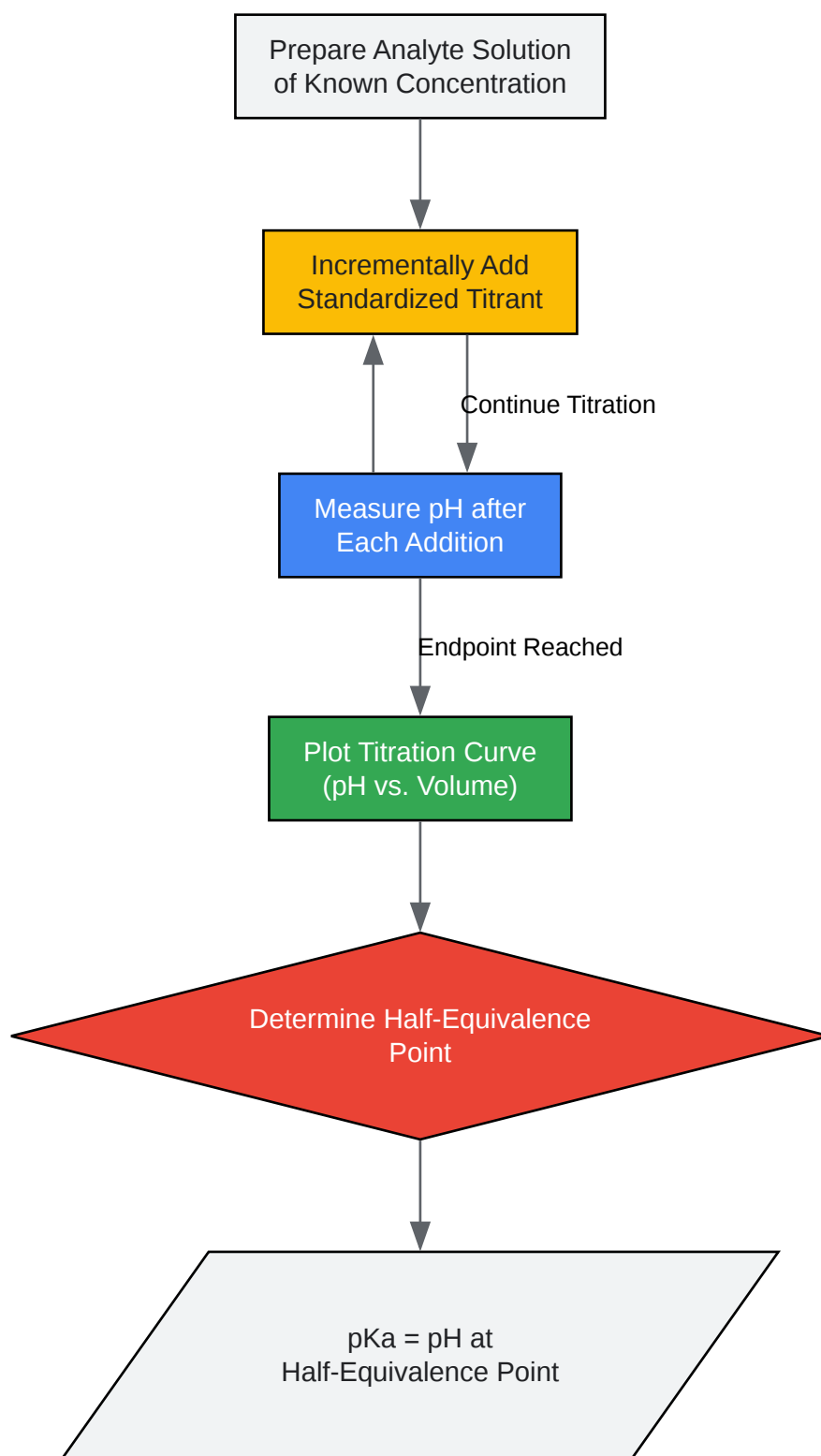
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Caption: Workflow for melting point determination.



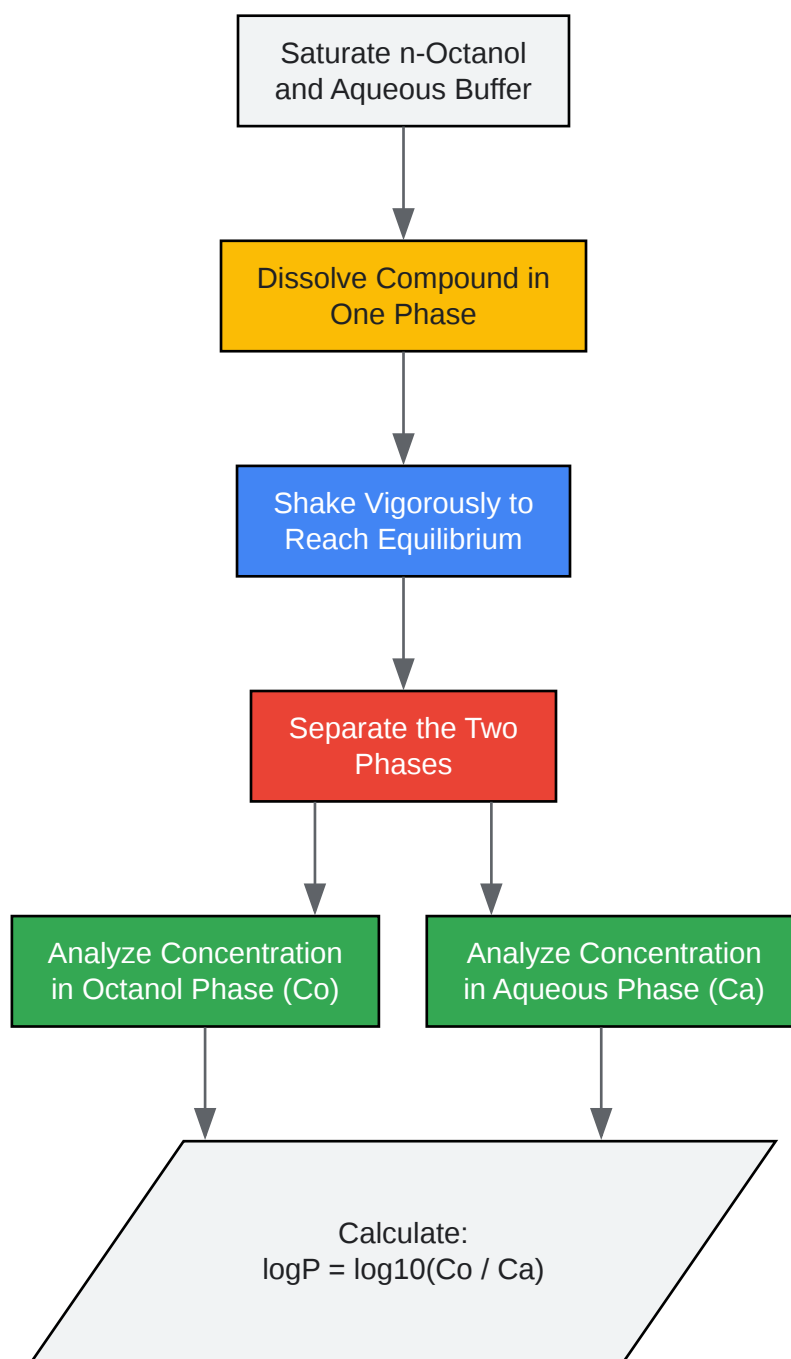
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Caption: Workflow for aqueous solubility testing.



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Caption: Workflow for pKa determination via titration.



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Caption: Workflow for logP determination (Shake-Flask).

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